molecular formula C15H23N3O2 B6801673 N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-1,4-dimethylpyrazole-3-carboxamide

N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-1,4-dimethylpyrazole-3-carboxamide

Cat. No.: B6801673
M. Wt: 277.36 g/mol
InChI Key: HUHGEPWOPOKEGK-UHFFFAOYSA-N
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Description

N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-1,4-dimethylpyrazole-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound’s spirocyclic structure, combined with the pyrazole moiety, makes it an interesting subject for research in medicinal chemistry and material science.

Properties

IUPAC Name

N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-1,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-11-6-18(2)17-12(11)13(20)16-9-15(10-19)7-14(8-15)4-3-5-14/h6,19H,3-5,7-10H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHGEPWOPOKEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)NCC2(CC3(C2)CCC3)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-1,4-dimethylpyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The spiro[3.3]heptane core can be synthesized through a [2+2] cycloaddition reaction, followed by ring expansion and functional group modifications to introduce the hydroxymethyl group.

    Pyrazole Formation: The pyrazole ring is usually constructed via a condensation reaction between a 1,3-diketone and hydrazine, followed by methylation to introduce the dimethyl groups.

    Coupling Reaction: The final step involves coupling the spirocyclic intermediate with the pyrazole derivative using amide bond formation techniques, such as using carbodiimide coupling agents (e.g., EDCI) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and condensation steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The carbonyl groups in the pyrazole ring can be reduced to alcohols under suitable conditions.

    Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-1,4-dimethylpyrazole-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies.

Medicine

Medically, the compound is investigated for its potential therapeutic properties. The pyrazole moiety is known for its anti-inflammatory and analgesic activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-1,4-dimethylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into enzyme active sites, potentially inhibiting their activity. The pyrazole ring can interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-1-methylpyrazole-3-carboxamide
  • N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-1,4-dimethylpyrazole-5-carboxamide

Uniqueness

Compared to similar compounds, N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-1,4-dimethylpyrazole-3-carboxamide stands out due to its specific substitution pattern on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the spirocyclic structure also adds to its uniqueness, providing a distinct three-dimensional shape that can affect its interaction with biological targets.

This detailed overview should provide a comprehensive understanding of N-[[2-(hydroxymethyl)spiro[33]heptan-2-yl]methyl]-1,4-dimethylpyrazole-3-carboxamide, covering its synthesis, reactions, applications, and unique features

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